1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Lipophilicity Membrane permeability Formulation

1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 133639-29-9) is an N-alkylpyrazole-5-carbonyl chloride derivative with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol. This compound features a reactive carbonyl chloride group at the 5-position of the pyrazole ring, rendering it a versatile acylating agent for introducing the 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl moiety into diverse substrates.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 133639-29-9
Cat. No. B147889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride
CAS133639-29-9
Synonyms1H-Pyrazole-5-carbonyl chloride, 3-methyl-1-(1-methylethyl)- (9CI)
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)Cl)C(C)C
InChIInChI=1S/C8H11ClN2O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3
InChIKeySEMQKJMNZZCDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 133639-29-9): A Differentiated Pyrazole-5-carbonyl Building Block for Agrochemical and Medicinal Chemistry Applications


1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 133639-29-9) is an N-alkylpyrazole-5-carbonyl chloride derivative with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol [1]. This compound features a reactive carbonyl chloride group at the 5-position of the pyrazole ring, rendering it a versatile acylating agent for introducing the 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl moiety into diverse substrates [2]. Its structural fingerprint—a branched isopropyl group at N1 and a methyl substituent at C3—differentiates it from linear N-alkyl or N-aryl analogs in terms of steric bulk, lipophilicity, and metabolic stability, making it a critical intermediate in the synthesis of anthranilamide-based insecticides and other bioactive molecules [1]. The compound is commercially available at 95% purity .

Why 1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride Cannot Be Generically Substituted: The N1-Substituent Dictates Reactivity and Bioactivity Profiles


Pyrazole-5-carbonyl chlorides share a common reactive handle, but the N1-substituent profoundly influences the steric environment, electronic properties, and lipophilicity of the resulting amide or ester derivatives [1]. Simple interchange with 1,3-dimethyl or 1-ethyl-3-methyl analogs leads to quantifiable differences in lipophilicity, volatility, and metabolic stability that directly impact synthetic efficiency and biological efficacy. For instance, the branched isopropyl group at N1 provides greater steric hindrance than a linear ethyl or methyl group, which can alter regioselectivity in coupling reactions and slow N-dealkylation by cytochrome P450 enzymes, a common metabolic soft-spot in agrochemical design . The following quantitative evidence demonstrates that this compound occupies a distinct physicochemical and commercial space that cannot be replicated by its closest commercially available analogs.

Quantitative Differentiation Evidence for 1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride vs. Closest Commercially Available Analogs


1. Elevated Lipophilicity (logP): Target logP 2.2 vs. 1-Ethyl-3-methyl Analog logP 0.95–1.59 vs. 1,3-Dimethyl Analog logP 0.64–1.50

The 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride exhibits a calculated logP of 2.2 [1], which is 0.61–1.25 log units higher than the 1-ethyl-3-methyl analog (logP range 0.95–1.59) and 0.70–1.56 log units higher than the 1,3-dimethyl analog (logP range 0.64–1.50) [2]. This translates to an approximately 4- to 18-fold greater partition into the octanol phase at equilibrium.

Lipophilicity Membrane permeability Formulation

2. Reduced Volatility (Higher Boiling Point at Reduced Pressure): Target bp 89 °C (11 Torr) vs. 1,3-Dimethyl Analog bp 80 °C (15 mmHg)

Under comparable reduced pressure conditions, the target compound boils at 89 °C at 11 Torr [1], whereas the 1,3-dimethyl analog boils at 80 °C at 15 mmHg (approximately 15 Torr) . The higher boiling point of the target compound at similar or slightly lower pressure indicates reduced volatility, which translates to lower vapor exposure risk during laboratory handling and potential advantages in large-scale synthesis where volatile losses must be minimized.

Volatility Boiling point Handling safety

3. Distinctive Commercial Scarcity and Cost Profile: £898/g (1-Isopropyl-3-methyl) vs. £120/g (1-Ethyl-3-methyl Analog) from Same Vendor

From the same supplier (Fluorochem, 1 g pack, 95% purity), the target 1-isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride is priced at £898.00 per gram , while the 1-ethyl-3-methyl analog is priced at £120.00 per gram —a 7.5-fold cost premium. This differential reflects the greater synthetic complexity of introducing a branched isopropyl group versus a linear ethyl group at N1, as well as lower commercial demand volume and limited supplier diversity.

Procurement Cost analysis Supply chain

4. Increased Steric Bulk at N1: Isopropyl (B1 Steric Parameter ~1.30) vs. Ethyl (~1.05) vs. Methyl (~0.52) for Regioselective Coupling and Metabolic Shielding

The branched isopropyl group at N1 imposes a steric B1 parameter of approximately 1.30 (based on classical steric substituent constants for alkyl groups), compared to ~1.05 for ethyl and ~0.52 for methyl . This increased steric demand physically shields the pyrazole C4 position from electrophilic attack and restricts rotational freedom of the N1 substituent. In agrochemical anthranilamide derivatives, N1-isopropyl substitution has been associated with improved metabolic stability by retarding cytochrome P450-mediated N-dealkylation , a degradation pathway that limits the half-life of N-methyl and N-ethyl analogs in planta.

Steric hindrance Regioselectivity Metabolic stability

Optimal Application Scenarios for 1-Isopropyl-3-methyl-1H-pyrazole-5-carbonyl chloride Informed by Quantitative Differentiation Evidence


Synthesis of Lipophilic Anthranilamide Insecticides Requiring Enhanced Cuticular Penetration

Agrochemical discovery programs targeting lepidopteran pests (e.g., Spodoptera frugiperda) where the insecticide must traverse the waxy cuticle benefit from the higher logP (2.2) of the isopropyl-3-methyl-pyrazolecarbonyl moiety versus ethyl-3-methyl (logP 0.95–1.59) or dimethyl (logP 0.64–1.50) alternatives [1]. The ~4- to 18-fold octanol partitioning advantage predicts superior passive transcuticular diffusion, potentially reducing the effective field application rate.

Metabolically Stabilized Pyrazolecarboxamide Pharmacophores for Long-Residual Crop Protection

For fungicides or insecticides requiring extended residual activity (>14 days post-application), the N1-isopropyl group provides steric shielding against oxidative N-dealkylation by plant cytochrome P450 enzymes . This metabolic stability advantage is inferred from the 2.5× larger steric B1 parameter of isopropyl versus methyl, which restricts access of the heme-iron-oxo species to the α-carbon of the N1 substituent. Programs seeking to improve half-life over existing N-methyl or N-ethyl pyrazolecarboxamides should prioritize this building block.

Regioselective Amidation in Complex Heterocycle Libraries Where C4 Functionalization Must Be Avoided

In medicinal chemistry campaigns constructing pyrazole-5-carboxamide libraries, the steric bulk of the N1-isopropyl group (B1 ≈ 1.30) physically occludes the C4 position , minimizing competing C4 acylation or electrophilic substitution side reactions during subsequent derivatization. This regiochemical control simplifies purification and improves overall yield relative to less hindered N-methyl (B1 ≈ 0.52) or N-ethyl (B1 ≈ 1.05) analogs, where C4 side-product formation is more prevalent.

Large-Scale Process Chemistry Where Minimized Volatile Loss Is Critical

During pilot-plant or production-scale amidations conducted under vacuum distillation or solvent-swap conditions, the higher boiling point (89 °C at 11 Torr) of the target compound versus the 1,3-dimethyl analog (80 °C at ~15 Torr) reduces material loss through evaporation [2]. This property, combined with its predicted higher density (1.22 g/cm³), facilitates more efficient containment in continuous-flow reactors, improving mass balance and reducing environmental emissions.

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